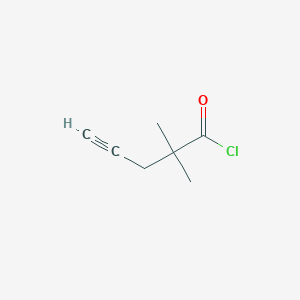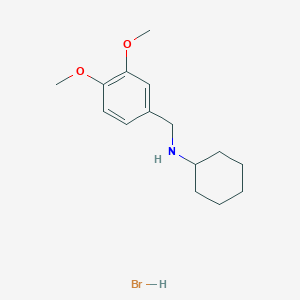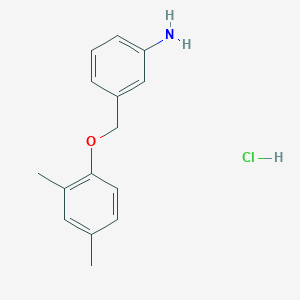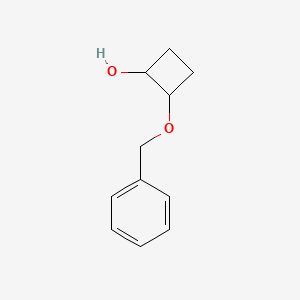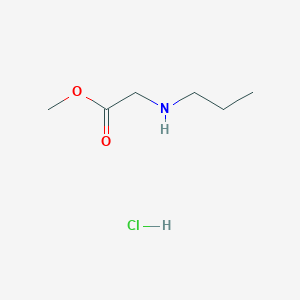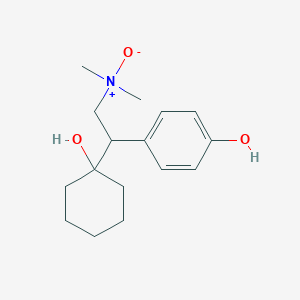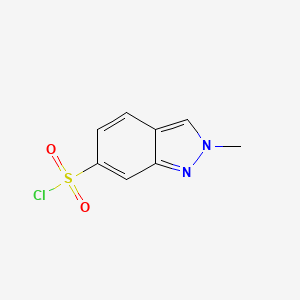
Ácido 2-(1-(Ciclohexilmetil)piperidin-4-il)acético
Descripción general
Descripción
“2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A specific synthesis method for a similar compound involves the reaction of 2-(piperidin-4-yl)acetic acid hydrochloride with t-butyl 4-fluorobenzoate in DMSO at 130 °C .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The exact molecular structure of “2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid” is not available in the retrieved sources.Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis and functionalization have been published .Aplicaciones Científicas De Investigación
Síntesis de Derivados de Piperidina Bioactivos
Los derivados de piperidina son cruciales en la química medicinal debido a su presencia en varios productos farmacéuticos. El compuesto en cuestión puede servir como materia prima para sintetizar piperidinas sustituidas, que se encuentran en más de veinte clases de fármacos . Estos derivados a menudo se buscan por sus potenciales actividades biológicas, incluyendo propiedades anticancerígenas, antivirales y antiinflamatorias.
Desarrollo de Agentes Anticancerígenos
La porción de piperidina es una característica común en muchos agentes anticancerígenos. La investigación sobre el ácido 2-(1-(Ciclohexilmetil)piperidin-4-il)acético podría conducir al desarrollo de nuevos fármacos anticancerígenos. Su flexibilidad estructural permite la creación de compuestos diversos que pueden probarse contra varias líneas celulares cancerosas .
Aplicaciones Antimicrobianas y Antifúngicas
Los compuestos con una estructura de piperidina han demostrado ser efectivos como agentes antimicrobianos y antifúngicos. Al modificar el anillo de piperidina del ácido 2-(1-(Ciclohexilmetil)piperidin-4-il)acético, los investigadores pueden desarrollar nuevos fármacos para combatir cepas resistentes de bacterias y hongos .
Investigación Neurofarmacológica
Los derivados de piperidina juegan un papel importante en la neurofarmacología. Se utilizan en el tratamiento de trastornos neurológicos como la enfermedad de Alzheimer y como medicamentos antipsicóticos. La capacidad del compuesto para cruzar la barrera hematoencefálica lo convierte en un activo valioso en el diseño de fármacos dirigidos al sistema nervioso central .
Fármacos Analgésicos y Antiinflamatorios
Las propiedades analgésicas y antiinflamatorias de los derivados de piperidina los hacen adecuados para el manejo del dolor y el tratamiento de enfermedades inflamatorias. La investigación sobre el ácido 2-(1-(Ciclohexilmetil)piperidin-4-il)acético podría conducir al descubrimiento de nuevos analgésicos con menos efectos secundarios que los medicamentos actuales .
Desarrollo de Fármacos Cardiovasculares
Los derivados de piperidina también se exploran por sus efectos cardiovasculares. Se pueden utilizar para desarrollar fármacos que controlan la hipertensión y otras afecciones relacionadas con el corazón. La diversidad estructural de los compuestos basados en piperidina permite apuntar a receptores específicos involucrados en enfermedades cardiovasculares .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gear, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
The primary targets of 2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid are the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . ALK was originally discovered in anaplastic large cell lymphoma as a transmembrane receptor tyrosine kinase .
Mode of Action
2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid interacts with its targets, ALK and ROS1, by inhibiting their activity . This inhibition can lead to changes in the function of these kinases, potentially altering cellular processes and leading to therapeutic effects .
Biochemical Pathways
Given its targets, it is likely that it impacts pathways related to cell growth and proliferation, particularly those involving alk and ros1 .
Pharmacokinetics
It’s important to note that the physical properties of similar compounds can be improved by the presence of an amide function, such as increasing solubility and reducing melting points .
Result of Action
The molecular and cellular effects of 2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid’s action are likely to be related to its inhibition of ALK and ROS1. By inhibiting these kinases, the compound could potentially disrupt cell growth and proliferation, leading to therapeutic effects .
Action Environment
The action, efficacy, and stability of 2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid can be influenced by various environmental factors. For instance, conditions that affect the stability of the compound, such as temperature and pH, could impact its action. Additionally, factors related to the biological environment, such as the presence of other molecules or cellular components, could also influence its efficacy .
Análisis Bioquímico
Biochemical Properties
2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory mediators . The interaction between 2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid and sEH leads to the inhibition of the enzyme, thereby stabilizing EETs and enhancing their anti-inflammatory effects.
Cellular Effects
The effects of 2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid on various types of cells and cellular processes have been extensively studied. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation at the cellular level . Additionally, 2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid has been observed to impact cellular metabolism by altering the levels of certain metabolites, which can influence overall cell function.
Molecular Mechanism
At the molecular level, 2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of soluble epoxide hydrolase (sEH), which leads to the stabilization of epoxyeicosatrienoic acids (EETs) . This inhibition occurs through the binding of 2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid to the active site of sEH, preventing the enzyme from metabolizing EETs. Additionally, this compound may also influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of genes involved in inflammation and other cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid has been observed to result in sustained anti-inflammatory effects, indicating its potential for chronic therapeutic use.
Dosage Effects in Animal Models
In animal models, the effects of 2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid vary with different dosages. At lower doses, this compound has been shown to exhibit potent anti-inflammatory effects without significant adverse effects . At higher doses, some toxic effects have been observed, including liver toxicity and gastrointestinal disturbances. These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize benefits while minimizing potential risks.
Metabolic Pathways
2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid is involved in various metabolic pathways. It interacts with enzymes such as soluble epoxide hydrolase (sEH), which plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs) . By inhibiting sEH, this compound helps stabilize EETs, thereby enhancing their biological activity. Additionally, 2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid may also influence other metabolic pathways by altering the levels of key metabolites and enzymes involved in cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid within cells and tissues are critical for its biological activity. This compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can accumulate in various cellular compartments, including the cytoplasm and nucleus, where it exerts its effects. The distribution of 2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid within tissues is also influenced by its interactions with plasma proteins, which can affect its bioavailability and overall therapeutic efficacy.
Subcellular Localization
The subcellular localization of 2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid is essential for its activity and function. This compound has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, the presence of certain amino acid sequences in 2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid may facilitate its transport to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression.
Propiedades
IUPAC Name |
2-[1-(cyclohexylmethyl)piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c16-14(17)10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13/h12-13H,1-11H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZQXFHUKQVDAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCC(CC2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



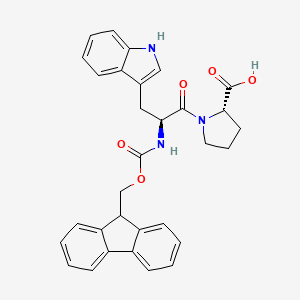
![1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepane](/img/structure/B1457390.png)

